3-(oxolan-3-yl)prop-2-enoic acid
Description
3-(Oxolan-3-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position. The conjugated double bond in the prop-2-enoic acid moiety confers distinct electronic properties, enhancing acidity and reactivity compared to saturated analogs.
Properties
CAS No. |
773130-24-8 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxolan-3-yl)prop-2-enoic acid typically involves the reaction of furan derivatives with propenoic acid under controlled conditions. One common method includes the use of a base-catalyzed reaction where the furan derivative is treated with propenoic acid in the presence of a strong base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(oxolan-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated carboxylic acid.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-(oxolan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(oxolan-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The furan ring and propenoic acid moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues with Oxolane Substitution
3-(Oxolan-3-yl)prop-2-ynoic Acid
- Key Differences: Replaces the double bond (prop-2-enoic acid) with a triple bond (prop-2-ynoic acid).
- Impact: The alkyne group increases molecular rigidity and alters reactivity (e.g., susceptibility to click chemistry vs. Michael additions). The absence of conjugation between the triple bond and carboxylic acid reduces acidity compared to the enoic acid derivative .
- Applications : Likely used in niche synthetic pathways requiring alkyne functionalization.
2-[(3S)-Oxolan-3-yl]acetic Acid
- Key Differences: Shorter carbon chain (acetic acid vs. prop-2-enoic acid) and lack of unsaturation.
- Impact : Reduced molecular weight (130.14 g/mol vs. ~154.16 g/mol inferred for the target compound) and lower acidity (pKa ~4.7 for acetic acid vs. ~2.8–3.0 for α,β-unsaturated acids). The saturated structure diminishes opportunities for conjugation-driven reactions .
2-Ethoxy-2-(oxolan-3-yl)acetic Acid
- Key Differences : Ethoxy substituent replaces the carboxylic acid’s hydrogen, forming an ester.
- Impact : Eliminates hydrogen-bonding capacity, reducing solubility in polar solvents. The ester group may enhance volatility or alter metabolic stability in biological applications .
Analogues with Aromatic vs. Aliphatic Substitution
3-(4-Aminophenyl)prop-2-enoic Acid
- Key Differences: Replaces the oxolane ring with a 4-aminophenyl group.
- Impact : Introduces aromaticity and an amine group, increasing solubility in polar solvents and enabling pH-dependent charge states. The amine may participate in intermolecular interactions (e.g., salt formation) absent in the oxolane-containing compound .
3-[p-Hydroxyphenyl]-propionic Acid Amide
- Key Differences : Amide group instead of carboxylic acid and a saturated propionic acid chain.
- Impact : The amide group reduces acidity (pKa ~15 vs. ~3 for carboxylic acids) and enhances hydrogen-bonding diversity. The saturated chain limits conjugation, affecting UV absorption and reactivity .
Functional Group Variations in Oxolane Derivatives
3-Acetyl-3-hydroxyoxolan-2-one
- Key Differences : Cyclic ketone and hydroxyl groups replace the carboxylic acid.
- The lack of a carboxylic acid diminishes water solubility but may improve lipid membrane permeability .
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